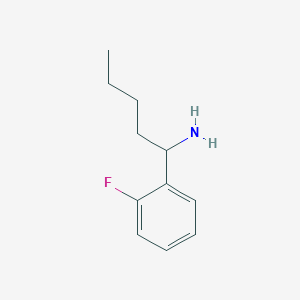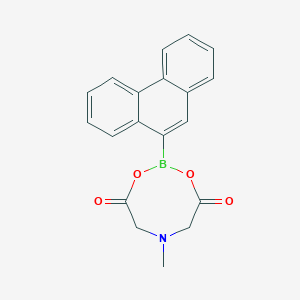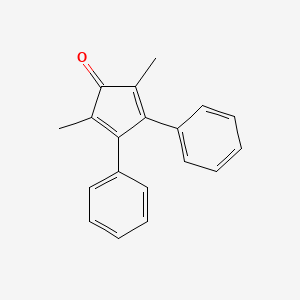
Methoctramine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoctramine hydrate is a selective antagonist of M2 muscarinic acetylcholine receptors. It is a derivative of polymethylene tetramine and is known for its high affinity for M2 receptors over other muscarinic receptor subtypes . The compound is often used in scientific research to study the physiological and pharmacological roles of muscarinic receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoctramine hydrate is synthesized through a multi-step process involving the reaction of N,N′-bis[6-[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride hydrate . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: While detailed industrial production methods are proprietary, the synthesis generally involves large-scale chemical reactors and stringent quality control measures to produce this compound in bulk. The compound is then purified and crystallized to achieve the desired purity levels for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Methoctramine hydrate primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: Involve metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products: The major products formed from these reactions include substituted derivatives of methoctramine and metal complexes that can be used for further pharmacological studies .
Wissenschaftliche Forschungsanwendungen
Methoctramine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in studies involving muscarinic receptors to understand their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like bradycardia and bladder overactivity.
Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors.
Wirkmechanismus
Methoctramine hydrate exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype. This prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting the downstream signaling pathways. At higher concentrations, methoctramine also exhibits allosteric properties, further modulating receptor activity . The primary molecular targets are the M2 receptors found in the heart and parasympathetic nerves, where it influences heart rate and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
AF-DX 116: Another selective M2 muscarinic receptor antagonist with a different chemical structure.
4-DAMP: A muscarinic receptor antagonist with higher selectivity for M3 receptors.
Spermine tetrahydrochloride: A polyamine compound with structural similarities but different pharmacological properties.
Uniqueness: Methoctramine hydrate is unique due to its high selectivity for M2 receptors and its ability to modulate receptor activity both competitively and allosterically. This makes it a valuable tool in pharmacological research and drug development .
Eigenschaften
Molekularformel |
C72H130Cl4N8O5 |
|---|---|
Molekulargewicht |
1329.7 g/mol |
IUPAC-Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C36H62N4O2.4ClH.H2O/c2*1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h2*11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2 |
InChI-Schlüssel |
XIIINYPADNNZHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
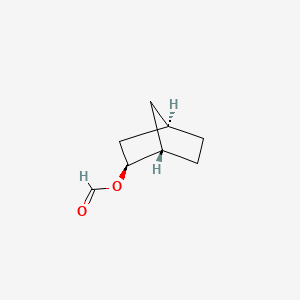
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
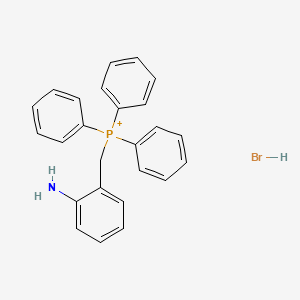
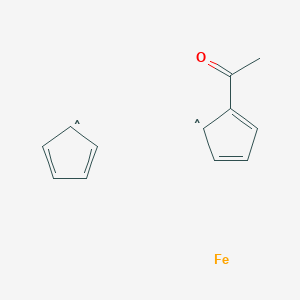
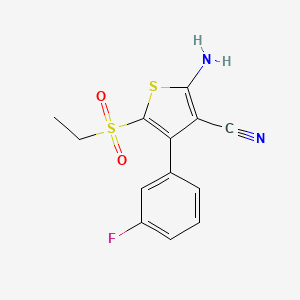
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)
